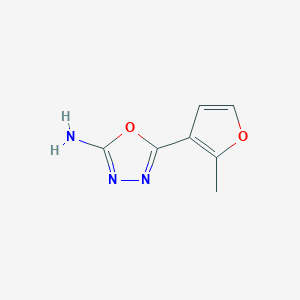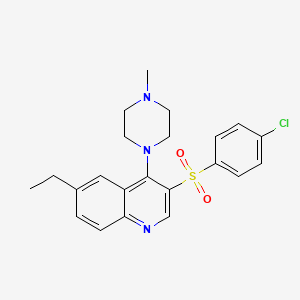
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 429.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Analysis : This compound was synthesized and characterized using X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. It also underwent Density Functional Theory (DFT) calculations for theoretical analysis (Murugesan et al., 2021).
Catalytic Applications in Organic Synthesis : The compound's derivatives demonstrated efficient catalytic activity in the Claisen–Schmidt reaction, a key reaction in organic synthesis. This was enabled by a novel titanium nanomaterial-based sulfonic acid catalyst (Murugesan, Gengan, & Lin, 2017).
Use in Green Chemistry : Nanocrystalline titania-based sulfonic acid material, which includes this compound's derivatives, was used as a catalyst for synthesizing various pyran derivatives. This represents a step towards more environmentally friendly chemical processes (Murugesan, Gengan, & Krishnan, 2016).
Biological Activity and Potential Applications
Molecular Docking Studies : Molecular docking studies have been conducted to explore the biological activity of this compound, particularly in binding to human serum albumin (HSA), which is crucial for understanding its potential therapeutic applications (Murugesan et al., 2021).
Pharmacological Potential : Research indicates potential pharmacological applications, including in psychotropic medications. For instance, derivatives of this compound have been studied for their activity on dopamine and serotonin receptors, which are critical targets in the treatment of various psychiatric disorders (Partyka et al., 2017).
Other Applications
Photovoltaic Applications : The derivatives of this compound have been studied for their use in photovoltaic properties, particularly in the fabrication of organic-inorganic photodiode devices. This research contributes to the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antimalarial Agents : Several derivatives of this compound have been synthesized and tested for antimicrobial and antimalarial properties, highlighting its potential in developing new therapeutic agents (Parthasaradhi et al., 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCASDAAIPRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


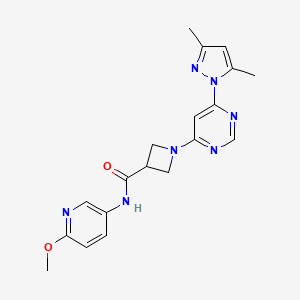

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)

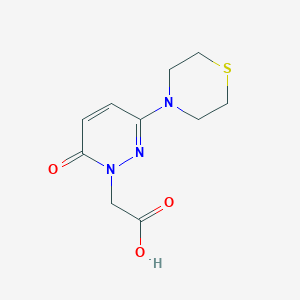

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
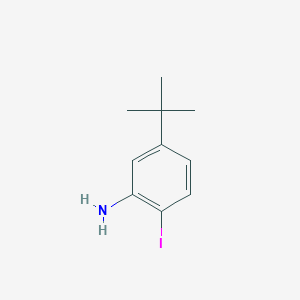
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)
